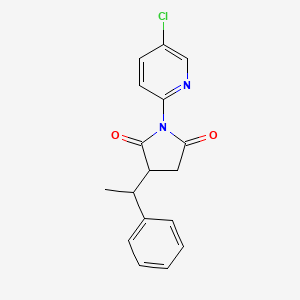![molecular formula C25H27BrClNO5 B14944688 Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate](/img/structure/B14944688.png)
Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE is a complex organic compound that features a combination of bromine, chlorine, and morpholine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE typically involves multi-step organic reactions. The process begins with the preparation of the core hexanoate structure, followed by the introduction of the bromobenzoyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The morpholine moiety is then introduced via nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the bromine, chlorine, and morpholine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl and chlorophenyl groups can participate in binding interactions, while the morpholine moiety may enhance solubility and bioavailability. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes or biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 4-(4-BROMOBENZOYL)-3-(4-FLUOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
- METHYL 4-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
- METHYL 4-(4-BROMOBENZOYL)-3-(4-METHOXYPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
Uniqueness
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE is unique due to the specific combination of bromine, chlorine, and morpholine functional groups. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H27BrClNO5 |
|---|---|
Peso molecular |
536.8 g/mol |
Nombre IUPAC |
methyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)-2-(morpholine-4-carbonyl)hexanoate |
InChI |
InChI=1S/C25H27BrClNO5/c1-3-20(23(29)17-4-8-18(26)9-5-17)21(16-6-10-19(27)11-7-16)22(25(31)32-2)24(30)28-12-14-33-15-13-28/h4-11,20-22H,3,12-15H2,1-2H3 |
Clave InChI |
YWXVLGOBRNGOOM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)N2CCOCC2)C(=O)OC)C(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)
![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)

![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)
![N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide](/img/structure/B14944665.png)
![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
![Dimethyl 4-{3-[(cyclopropylcarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B14944670.png)
![1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14944673.png)
![methyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B14944675.png)
![7-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944679.png)

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}acetamide](/img/structure/B14944694.png)
